4-Hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile
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Overview
Description
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- is a compound belonging to the benzopyran family, which is known for its diverse biological and pharmacological properties This compound is characterized by the presence of a benzopyran ring system with a nitrile group at the 3-position, a hydroxy group at the 4-position, a methyl group at the 6-position, and an oxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to form the desired benzopyran derivative . Common reagents used in this synthesis include ammonium acetate, malononitrile, and methyl cyanoacetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and green chemistry principles, such as the use of environmentally friendly solvents and reagents, are often employed to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form corresponding quinones.
Reduction: The nitrile group at the 3-position can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Ethers and esters.
Scientific Research Applications
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
- 2H-1-Benzopyran-3-carbonitrile, 2-oxo-
- 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-2-oxo-
- 2H-1-Benzopyran-3-carbonitrile, 6-methyl-2-oxo-
Comparison: 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- is unique due to the presence of both a hydroxy group at the 4-position and a methyl group at the 6-position. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the hydroxy group can participate in hydrogen bonding and other interactions, while the methyl group can affect the compound’s lipophilicity and steric properties .
Properties
CAS No. |
58138-60-6 |
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Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12)11(14)15-9/h2-4,13H,1H3 |
InChI Key |
VRWFKFXGORERAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C#N |
Origin of Product |
United States |
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